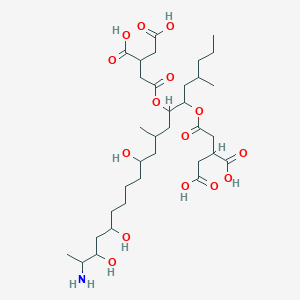
Fumonisin B1 from Fusarium moniliforme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumonisin B1 is a mycotoxin produced primarily by the fungus Fusarium moniliforme. It is one of the most toxic members of the fumonisin family and has been found to contaminate various crops, particularly maize, rice, and wheat . Fumonisin B1 poses significant health risks to both humans and animals, causing diseases such as equine leukoencephalomalacia and porcine pulmonary edema . It was first isolated in 1988 by South African scientists from Fusarium moniliforme cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumonisin B1 is typically extracted from cultures of Fusarium moniliforme. The extraction process involves using solvents such as acetonitrile and water in a 50:50 ratio . The extract is then purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic procedures on columns like Unitary C18 and SB-CN . This method ensures high-purity fumonisin B1, with purities exceeding 96% .
Industrial Production Methods: Industrial production of fumonisin B1 involves large-scale fermentation of Fusarium moniliforme on maize or other suitable substrates. The fermentation process is carefully controlled to optimize the yield of fumonisin B1. Post-fermentation, the compound is extracted and purified using similar methods as described above .
Chemical Reactions Analysis
Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fumonisin B1.
Reduction: Reducing agents like sodium borohydride can be employed to reduce fumonisin B1.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumonisin B1, which are useful for further biological and chemical studies .
Scientific Research Applications
Fumonisin B1 has a wide range of applications in scientific research:
Mechanism of Action
Fumonisin B1 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme crucial for sphingolipid biosynthesis . This inhibition disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and other toxic metabolites . The disruption of sphingolipid metabolism triggers various cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and apoptosis . Additionally, fumonisin B1 activates mitogen-activated protein kinase (MAPK) pathways, contributing to its toxic effects .
Comparison with Similar Compounds
- Fumonisin B2
- Fumonisin B3
- Sphingosine
- Okadaic acid
Fumonisin B1’s unique mechanism of action and its significant impact on sphingolipid metabolism make it a valuable tool for scientific research and a critical target for food safety monitoring.
Properties
IUPAC Name |
2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO15/c1-5-8-19(2)12-27(49-31(43)16-22(33(45)46)14-29(39)40)28(50-32(44)17-23(34(47)48)15-30(41)42)13-20(3)11-24(36)9-6-7-10-25(37)18-26(38)21(4)35/h19-28,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIYLYZFGAXYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7881348.png)

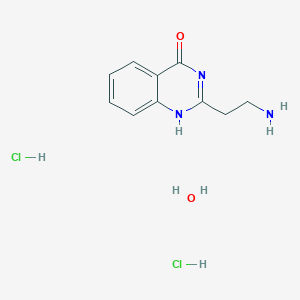
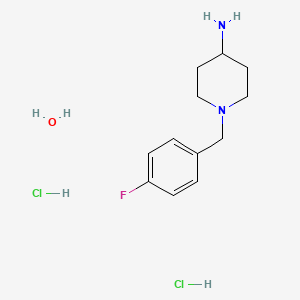


![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)
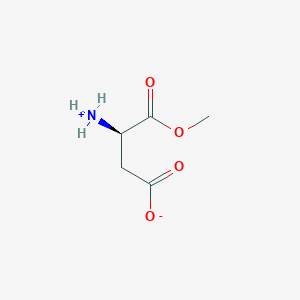
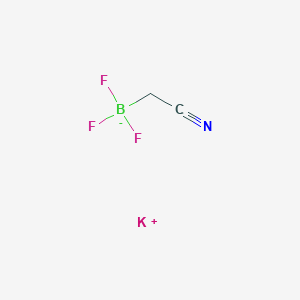
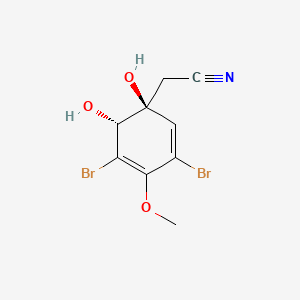
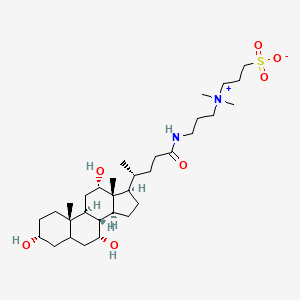

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)
